2-Oxo-2-phenylethyl phenoxyacetate
Description
2-Oxo-2-phenylethyl phenoxyacetate is an ester derivative characterized by a phenoxyacetate backbone linked to a 2-oxo-2-phenylethyl group.
Properties
CAS No. |
86148-30-3 |
|---|---|
Molecular Formula |
C16H14O4 |
Molecular Weight |
270.28 g/mol |
IUPAC Name |
phenacyl 2-phenoxyacetate |
InChI |
InChI=1S/C16H14O4/c17-15(13-7-3-1-4-8-13)11-20-16(18)12-19-14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
KINRHKCMRZXOAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl phenoxyacetate typically involves the esterification of phenoxyacetic acid with 2-oxo-2-phenylethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Alcohol derivatives of this compound.
Substitution: Various substituted phenoxyacetates depending on the nucleophile used.
Scientific Research Applications
2-Oxo-2-phenylethyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl phenoxyacetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxy group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Features:
- Molecular Formula : C₁₆H₁₂O₄ (for 2-Oxo-2-phenylethyl oxo(phenyl)acetate) .
- Molecular Weight : 268.268 g/mol (average mass) .
- Functional Groups :
- A ketone group (2-oxo) on the ethyl chain.
- An ester linkage between the phenylethyl and substituted phenylacetate moieties.
Structural Analogues: Substituent Variations
Table 1: Structural and Molecular Comparisons
Key Observations:
- Substituent Effects: The bromomethyl group in enhances electrophilic reactivity, making the compound suitable for cross-coupling reactions . Halogenated derivatives (e.g., fluoro in ) are often used to tune metabolic stability in drug design .
Crystallographic and Physicochemical Data
- Crystal Packing: Methyl 2-{2-[(2-methylphenoxy)methyl]phenyl}-2-oxoacetate () forms weak C–H···O interactions, influencing solid-state stability .
- Thermal Stability : Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate () has a melting point >100°C, typical for aromatic esters with extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
